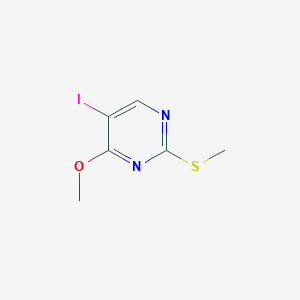
5-Iodo-4-methoxy-2-(methylthio)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-4-methoxy-2-(methylthio)pyrimidine is a heterocyclic compound that contains iodine, methoxy, and methylsulfanyl functional groups attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methoxy-2-(methylthio)pyrimidine typically involves the iodination of 4-methoxy-2-(methylsulfanyl)pyrimidine. One common method is the reaction of 4-methoxy-2-(methylsulfanyl)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions
5-Iodo-4-methoxy-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), and solvents (e.g., toluene, DMF).
Major Products
Substitution Reactions: Products include 4-methoxy-2-(methylsulfanyl)pyrimidine derivatives with various substituents replacing the iodine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl or vinyl derivatives of 4-methoxy-2-(methylsulfanyl)pyrimidine.
科学研究应用
5-Iodo-4-methoxy-2-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Materials Science: The compound can be used in the development of organic semiconductors or other materials with specific electronic properties.
Chemical Biology: It can serve as a probe for studying biological processes involving pyrimidine derivatives.
作用机制
The mechanism of action of 5-Iodo-4-methoxy-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific proteins. The iodine and methylsulfanyl groups can enhance the compound’s binding affinity and specificity for its molecular targets. The methoxy group can also influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
4-Methoxy-2-(methylsulfanyl)pyrimidine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine: Similar to the iodo compound but with a bromine atom, which can affect its reactivity and the types of reactions it undergoes.
5-Chloro-4-methoxy-2-(methylsulfanyl)pyrimidine:
Uniqueness
5-Iodo-4-methoxy-2-(methylthio)pyrimidine is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity can be leveraged to introduce a wide variety of functional groups, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5-iodo-4-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULYPTHBPJYVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
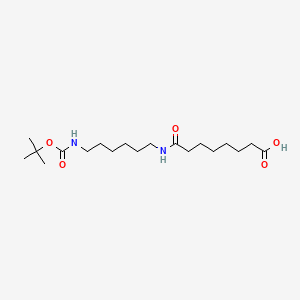
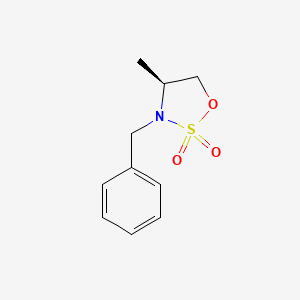
![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-](/img/structure/B8264110.png)

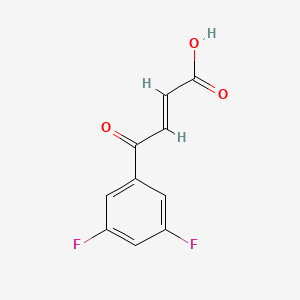
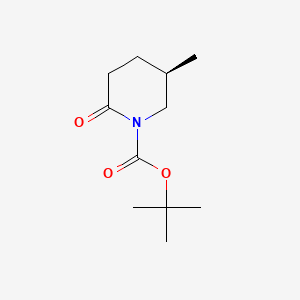
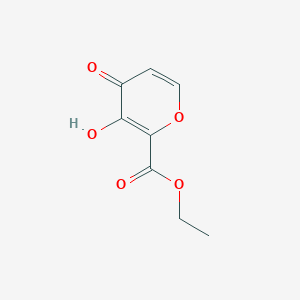
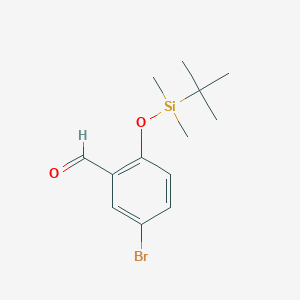
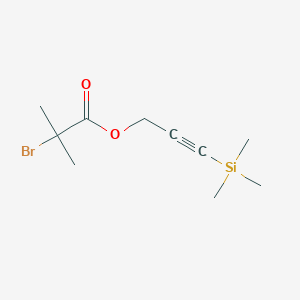
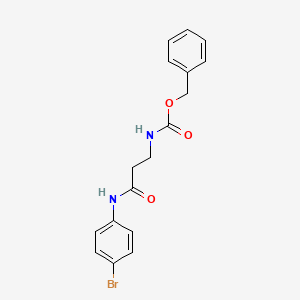
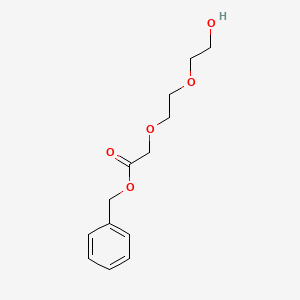
![Methyl (3S)-5-(benzyloxy)-2,2-dimethyl-3-[(triethylsilyl)oxy]pentanoate](/img/structure/B8264163.png)
![1,1-Dimethylethyl 4-hydroxy-4-[(trimethylsilyl)ethynyl]-1-piperidinecarboxylate](/img/structure/B8264165.png)
![Ethyl (1S*,2S*,5S*)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylate](/img/structure/B8264184.png)
